molecular formula C14H8ClF5O B14417430 Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- CAS No. 87002-13-9

Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro-

Katalognummer: B14417430
CAS-Nummer: 87002-13-9
Molekulargewicht: 322.66 g/mol
InChI-Schlüssel: XVANHLGDCLZCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is an organic compound that features a benzene ring substituted with a 2-chloro-5-methylphenoxy group and a pentafluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- typically involves the reaction of 2-chloro-5-methylphenol with pentafluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrogenated products.

    Substitution: Substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, ((2-chloro-4-methylphenoxy)methyl)pentafluoro-
  • Benzene, ((2-chloro-5-methylphenoxy)methyl)tetrafluoro-
  • Benzene, ((2-chloro-5-methylphenoxy)methyl)trifluoro-

Uniqueness

Benzene, ((2-chloro-5-methylphenoxy)methyl)pentafluoro- is unique due to the presence of both the 2-chloro-5-methylphenoxy group and the pentafluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

87002-13-9

Molekularformel

C14H8ClF5O

Molekulargewicht

322.66 g/mol

IUPAC-Name

1-[(2-chloro-5-methylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C14H8ClF5O/c1-6-2-3-8(15)9(4-6)21-5-7-10(16)12(18)14(20)13(19)11(7)17/h2-4H,5H2,1H3

InChI-Schlüssel

XVANHLGDCLZCCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.